
1,5-Dichloro-9,10-bis(5-methyl-2-thienyl)-9,10-dihydro-9,10-anthracenediol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,5-Dichloro-9,10-bis(5-methyl-2-thienyl)-9,10-dihydro-9,10-anthracenediol, commonly known as DCM2, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DCM2 belongs to the class of anthracenediols, which are known for their anti-cancer and anti-inflammatory properties.
作用机制
The mechanism of action of DCM2 is not fully understood. However, it has been suggested that DCM2 may inhibit the activity of certain enzymes involved in cancer cell growth and inflammation. DCM2 has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
DCM2 has been found to have several biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in cancer cell growth and inflammation. DCM2 has also been found to induce apoptosis, or programmed cell death, in cancer cells. In animal models, DCM2 has been found to reduce inflammation and oxidative stress.
实验室实验的优点和局限性
DCM2 has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. It has also been found to exhibit potent anti-cancer and anti-inflammatory properties in vitro and in vivo. However, DCM2 has some limitations for lab experiments. It is a complex compound that requires expertise in organic chemistry for synthesis. It is also relatively expensive compared to other anti-cancer and anti-inflammatory compounds.
未来方向
There are several future directions for the study of DCM2. One direction is to investigate its potential use in combination with other anti-cancer and anti-inflammatory compounds. Another direction is to study its potential use in the treatment of other diseases, such as Alzheimer's disease. Further research is also needed to fully understand the mechanism of action of DCM2 and its biochemical and physiological effects.
合成方法
The synthesis of DCM2 involves a multi-step process that includes the reaction of 9,10-anthracenedione with 5-methyl-2-thiopheneboronic acid, followed by the reaction with 1,5-dichloroanthraquinone. The final product is obtained after purification using column chromatography. The synthesis of DCM2 is a complex process that requires expertise in organic chemistry.
科学研究应用
DCM2 has been studied extensively for its potential therapeutic applications. It has been found to exhibit anti-cancer and anti-inflammatory properties in vitro and in vivo. DCM2 has been shown to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. It has also been found to reduce inflammation in animal models of rheumatoid arthritis and sepsis. DCM2 has also been studied for its potential use in the treatment of Alzheimer's disease.
属性
分子式 |
C24H18Cl2O2S2 |
|---|---|
分子量 |
473.4 g/mol |
IUPAC 名称 |
1,5-dichloro-9,10-bis(5-methylthiophen-2-yl)anthracene-9,10-diol |
InChI |
InChI=1S/C24H18Cl2O2S2/c1-13-9-11-19(29-13)23(27)15-5-3-8-18(26)22(15)24(28,20-12-10-14(2)30-20)16-6-4-7-17(25)21(16)23/h3-12,27-28H,1-2H3 |
InChI 键 |
DMUBOAWDSGCLJE-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(S1)C2(C3=C(C(=CC=C3)Cl)C(C4=C2C(=CC=C4)Cl)(C5=CC=C(S5)C)O)O |
规范 SMILES |
CC1=CC=C(S1)C2(C3=C(C(=CC=C3)Cl)C(C4=C2C(=CC=C4)Cl)(C5=CC=C(S5)C)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Methyl 2-(2,6-dioxo-4-phenylcyclohexylidene)-5-[(3-methylbenzyl)sulfanyl]-1,3-dithiole-4-carboxylate](/img/structure/B290095.png)

![Methyl 2-[4-(2-furyl)-2,6-dioxocyclohexylidene]-5-[(2-pyridinylmethyl)sulfanyl]-1,3-dithiole-4-carboxylate](/img/structure/B290097.png)
![N-(4-bromo-2-ethylphenyl)-2-[(4,6-dimethoxy-4,5-dihydropyrimidin-2-yl)oxy]benzamide](/img/structure/B290098.png)
![(3-fluorophenyl)(phenyl)methanone O-{1-[(4,6-dimethoxy-2-pyrimidinyl)oxy]-2-naphthoyl}oxime](/img/structure/B290099.png)




![2-[(2-Hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)(4-methylphenyl)methyl]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B290111.png)

![2-[4-(Dimethylamino)benzylidene]-5-(1,3-dithian-2-ylidene)cyclopentanone](/img/structure/B290116.png)

![N-[4-chloro-2-(6-chloro-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl][1,1'-biphenyl]-4-sulfonamide](/img/structure/B290118.png)